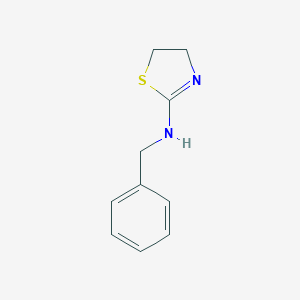

N-bencil-4,5-dihidro-1,3-tiazol-2-amina

Descripción general

Descripción

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for further research in medicinal chemistry:

1. Antimicrobial Properties:

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine has shown significant antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives demonstrated inhibition rates comparable to standard antibiotics like fluconazole and chloramphenicol .

2. Antitumor Activity:

Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. A study highlighted its potential as a promising candidate for new anticancer agents through the Developmental Therapeutics Program of the National Cancer Institute .

3. Other Biological Effects:

In addition to antimicrobial and antitumor effects, N-benzyl-4,5-dihydro-1,3-thiazol-2-amine exhibits antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, and neuroprotective activities. These diverse effects suggest its potential application in treating various diseases and conditions .

Industrial Applications

Beyond its biological significance, N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is also utilized in industrial applications:

1. Agrochemicals:

The compound is explored for its use in developing agrochemicals due to its stability and reactivity. Its derivatives may serve as effective agents in pest control.

2. Dyes and Pigments:

Due to its chemical properties, it can be employed in the synthesis of dyes and pigments used in various industries .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which is involved in cell growth and survival, suggesting that these compounds may exert their effects by modulating this pathway.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the JAK/STAT3 pathway , which plays a crucial role in cell growth, survival, and differentiation. By inhibiting this pathway, these compounds can potentially exert antitumor effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may exert various molecular and cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of benzylamine with a thiazole precursor under specific conditions. One common method involves the condensation of benzylamine with 2-bromoacetophenone in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Comparación Con Compuestos Similares

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but with different substituents, leading to variations in biological activity and reactivity.

Benzothiazole derivatives: Contain a benzene ring fused to the thiazole ring, exhibiting distinct pharmacological properties and applications.

Imidazo[2,1-b][1,3]thiazines: Another class of thiazole-containing compounds with unique biological activities and synthetic routes.

The uniqueness of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .

Actividad Biológica

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Antioxidant

- Anti-inflammatory

- Anticonvulsant

- Neuroprotective

The thiazole ring structure contributes significantly to these activities due to its ability to interact with various biological targets and influence cellular processes.

Antimicrobial Activity

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine exhibits promising antimicrobial properties. Research indicates that derivatives of this compound show significant activity against various pathogens. For example:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high susceptibility | |

| Escherichia coli | Effective at low concentrations | |

| Candida albicans | Inhibitory effects observed |

The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways in bacteria.

Anticancer Activity

Studies have demonstrated that N-benzyl-4,5-dihydro-1,3-thiazol-2-amine and its derivatives possess anticancer properties. For instance:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 1.61 ± 1.92 | Significant cytotoxicity |

| A549 (lung cancer) | 1.98 ± 1.22 | Comparable to standard treatments |

These results indicate that the compound can induce apoptosis in cancer cells through various pathways, including the inhibition of the JAK/STAT3 signaling pathway .

The biological activity of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is attributed to several mechanisms:

- Target Interaction : The thiazole moiety interacts with specific proteins involved in cell signaling and metabolism.

- Biochemical Pathways : It affects pathways such as JAK/STAT3 and NF-kB, leading to altered gene expression related to inflammation and cell proliferation.

- Cellular Processes : The compound can induce oxidative stress in pathogens and cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including N-benzyl-4,5-dihydro-1,3-thiazol-2-amine. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and E. coli.

Study 2: Anticancer Activity

In vitro studies on HepG2 cells demonstrated that N-benzyl-4,5-dihydro-1,3-thiazol-2-amine triggered apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

Propiedades

IUPAC Name |

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANOLKRMSPPWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368169 | |

| Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13578-57-9 | |

| Record name | N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.